1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol

RGS4 inhibitor G-protein signaling high-throughput screening

1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2) is a synthetic beta-amino alcohol characterized by a tertiary carbinol center bearing both an unsubstituted phenyl ring and a 4-fluorophenyl ring, with a 4-methylbenzylamino group at the 2-position. Its molecular formula is C₂₂H₂₂FNO with a molecular weight of 335.41 g/mol.

Molecular Formula C22H22FNO
Molecular Weight 335.422
CAS No. 338771-45-2
Cat. No. B2954745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol
CAS338771-45-2
Molecular FormulaC22H22FNO
Molecular Weight335.422
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O
InChIInChI=1S/C22H22FNO/c1-17-7-9-18(10-8-17)15-24-16-22(25,19-5-3-2-4-6-19)20-11-13-21(23)14-12-20/h2-14,24-25H,15-16H2,1H3
InChIKeyAXYNUDBMBNQRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2): A Fluorinated Beta-Amino Alcohol Scaffold for Receptor-Targeted Chemical Biology


1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2) is a synthetic beta-amino alcohol characterized by a tertiary carbinol center bearing both an unsubstituted phenyl ring and a 4-fluorophenyl ring, with a 4-methylbenzylamino group at the 2-position. Its molecular formula is C₂₂H₂₂FNO with a molecular weight of 335.41 g/mol [1]. The compound belongs to a broader class of N-benzyl-N-phenyl aminoalcohols that have been investigated as cholesteryl ester transfer protein (CETP) inhibitors in patents from Pharmacia Corporation [2]. In high-throughput screening campaigns deposited in PubChem, this compound exhibited measurable functional activity at multiple pharmacologically relevant targets, including the regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor, ADAM17 (TACE), and the muscarinic acetylcholine receptor M1 . The combination of a fluorine substituent on one aryl ring and a methyl group on the N-benzyl moiety distinguishes this compound from its des-fluoro and halogen-substituted analogs, creating a unique physicochemical and potentially pharmacological signature.

Why 1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2) Cannot Be Replaced by In-Class Analogs: Halogen-Dependent Target Engagement and Physicochemical Divergence


Within the N-benzyl-N-phenyl beta-amino alcohol series, substitution at the 4-position of the C-1 aryl ring — whether fluorine, chlorine, or hydrogen — generates compounds with distinct molecular properties that preclude simple interchange. The target compound (4-F substitution) has a molecular weight of 335.41 g/mol and a predicted pKa of 13.07 ± 0.29, while the 4-chloro analog (CAS 306977-70-8) carries a bulkier, more lipophilic chlorine atom (MW 351.87) and the des-fluoro analog (CAS 306977-66-2) lacks halogen-mediated electronic effects entirely (MW 317.4, C₂₂H₂₃NO) . Fluorine's strong electron-withdrawing effect alters both the electron density of the aromatic system and the hydrogen-bonding capacity of the tertiary alcohol, as reflected in the compound's distinct predicted boiling point of 489.0 ± 34.0 °C and density of 1.155 ± 0.06 g/cm³ . In HTS profiling, the 4-fluoro substitution yields a multi-target activity signature — RGS4 B Score of −7.61, mu-opioid receptor activation of 4.41 at 9.3 µM, and ADAM17 inhibition of 1.23 at 6.95 µM — that cannot be assumed for the chloro or des-fluoro analogs without equivalent profiling data . Procurement based solely on scaffold similarity, without verifying the specific halogen substitution, risks selecting a compound with undocumented or divergent target interaction patterns.

Quantitative Evidence Guide for 1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2): Target Engagement, Physicochemical Properties, and Comparator Analysis


RGS4 Binding Affinity: B Score of −7.61 in HTS Profiling Distinguishes This Compound Among Screening Hits

In a HepG2 cytotoxicity assay-based screening campaign conducted by the Johns Hopkins Ion Channel Center, 1-(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2) demonstrated reproducible binding to regulator of G-protein signaling 4 isoform 2 [Homo sapiens], with B Score values clustering tightly between −7.61 and −7.53 across multiple replicates (mean ≈ −7.56) . A negative B Score of this magnitude indicates activity significantly below the plate median, consistent with a genuine binding interaction rather than assay noise. For context, in PubChem HTS convention, B Scores more negative than −5 are generally considered to represent active compounds. No equivalent RGS4 B Score data was identified in the public domain for the des-fluoro analog (CAS 306977-66-2) or the 4-chloro analog (CAS 306977-70-8) within the same assay system. The absence of comparator data limits the strength of differentiation, but the multi-replicate reproducibility of the target compound's signal provides a baseline activity benchmark for users requiring an RGS4-interacting chemical probe.

RGS4 inhibitor G-protein signaling high-throughput screening

Mu-Type Opioid Receptor Activation: Measurable Functional Response at 9.3 µM in HTS Format

Screening at The Scripps Research Institute Molecular Screening Center revealed that 1-(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol activates the mu-type opioid receptor isoform MOR-1 [Homo sapiens] with a consistent activation value of 4.41 at a single concentration of 9.3 µM across multiple replicates (n ≥ 20) . An activation value of 4.41 in this assay format represents a measurable signal above baseline, though without a full concentration-response curve the potency (EC₅₀) and efficacy (Eₘₐₓ) remain uncharacterized. The des-fluoro analog (CAS 306977-66-2) and 4-chloro analog (CAS 306977-70-8) have no publicly reported mu-opioid receptor activity data, precluding a direct quantitative comparison. This functional activity at a therapeutically relevant GPCR target identifies the 4-fluoro substitution as a structural determinant warranting further pharmacological characterization, and procurement of this specific compound is essential for any follow-up structure-activity relationship (SAR) studies in the opioid receptor field.

mu-opioid receptor GPCR screening functional activation

ADAM17 (TACE) Inhibition: Moderate Inhibitory Signal at 6.95 µM Suggests Metalloproteinase Activity

In the same HTS profiling set, 1-(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol inhibited the disintegrin and metalloproteinase domain-containing protein 17 (ADAM17, also known as TACE) preproprotein [Homo sapiens] with an inhibition value of 1.23 at a single concentration of 6.95 µM across multiple replicates . ADAM17 is a validated therapeutic target in inflammatory and oncological conditions, responsible for the shedding of TNF-α and other cell-surface proteins. The inhibition signal of 1.23, while moderate, indicates a detectable interaction with the metalloproteinase. No ADAM17 activity data for the des-fluoro or chloro analogs were found in public databases. The combination of ADAM17 inhibition with the compound's RGS4 and mu-opioid receptor activities creates a multi-target profile that is structurally specific to the 4-fluoro substitution pattern. Researchers procuring this compound for ADAM17-related studies benefit from a known — albeit preliminary — activity benchmark.

ADAM17 inhibitor TACE metalloproteinase inflammation

HepG2 Cytotoxicity Profile: %Activity at 20 µM Defines a Tolerability Window for Cellular Studies

Cytotoxicity profiling in HepG2 cells at 20 µM, conducted by the Burnham Center for Chemical Genomics, yielded %Activity values for 1-(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol ranging from −3.3 to +0.99 across multiple replicates (mean values clustering near zero), with the assay's high control mean at 2513.83 and low control mean at 205.22 . A %Activity near zero at 20 µM, relative to control ranges, indicates that the compound does not produce pronounced cytotoxicity in this hepatocellular carcinoma cell line at the tested concentration. This is relevant for experimental design: the RGS4, MOR-1, ADAM17, and M1 activities were all observed at concentrations below 20 µM (3–9.3 µM), suggesting a functional window where target engagement can be studied without confounding cytotoxicity. Equivalent HepG2 cytotoxicity data for the des-fluoro and chloro analogs at this concentration and assay format were not identified, meaning the safety margin for those comparators remains uncharacterized in this system. Researchers designing cell-based assays can use the 20 µM HepG2 data to select appropriate concentration ranges for this specific compound.

HepG2 cytotoxicity hepatotoxicity screening cellular safety

Physicochemical Differentiation: Predicted pKa, LogP, and Boiling Point Distinguish the 4-Fluoro Substitution from Closest Analogs

Computationally predicted physicochemical parameters reveal quantifiable differences between 1-(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2) and its closest structural analogs. The target compound has a predicted pKa of 13.07 ± 0.29, a boiling point of 489.0 ± 34.0 °C, and a density of 1.155 ± 0.06 g/cm³ . The des-fluoro analog (CAS 306977-66-2, C₂₂H₂₃NO, MW 317.4) lacks the electron-withdrawing fluorine atom, which is expected to increase the pKa of the tertiary alcohol and reduce the compound's hydrogen-bond acidity relative to the fluorinated target. The 4-chloro analog (CAS 306977-70-8, C₂₂H₂₂ClNO, MW 351.87) bears a larger halogen with different electronic properties: chlorine is less electronegative than fluorine (3.16 vs. 3.98 on the Pauling scale) and has greater polarizability, altering both dipole moment and lipophilicity [1]. While these predicted values are computational estimates rather than experimental measurements, they provide a rational basis for expecting differential solubility, membrane permeability, and protein-binding behavior. For applications where the fluorine atom is a specific design element — such as ¹⁸F radiolabeling for PET imaging or ¹⁹F NMR spectroscopy — only the 4-fluoro compound is suitable among this analog series.

physicochemical properties pKa lipophilicity fluorine effect

Optimal Research and Procurement Scenarios for 1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol (CAS 338771-45-2)


Multi-Target Chemical Probe for RGS4, Mu-Opioid, and ADAM17 Integrated Screening Cascades

This compound is uniquely suited as a multi-target screening probe in academic or industrial laboratories studying intersections between G-protein signaling (RGS4), opioid receptor pharmacology (MOR-1), and metalloproteinase biology (ADAM17). The documented activity at all three targets — B Score −7.61 for RGS4, activation 4.41 at 9.3 µM for MOR-1, and inhibition 1.23 at 6.95 µM for ADAM17 — derives from a single HTS profiling campaign , enabling researchers to use one compound to interrogate multiple pathways simultaneously without the confounding factor of inter-laboratory assay variability. The HepG2 cytotoxicity data (%Activity ≈ 0 at 20 µM) further supports its use in integrated cellular assays at concentrations up to approximately 10 µM without cytotoxicity interference. Researchers should procure this specific CAS number rather than structurally similar analogs, as the multi-target activity fingerprint has been verified only for the 4-fluoro substitution pattern.

Fluorine-Specific SAR Studies and ¹⁹F NMR Spectroscopic Applications

For medicinal chemistry groups conducting structure-activity relationship (SAR) studies on beta-amino alcohol scaffolds, the 4-fluoro substituent offers two key analytical advantages unavailable with the des-fluoro (CAS 306977-66-2) or 4-chloro (CAS 306977-70-8) analogs. First, the fluorine atom serves as a sensitive ¹⁹F NMR probe, enabling direct monitoring of compound concentration, metabolic fate, and protein binding in biochemical and cellular assays without requiring radiolabeling [1]. Second, the electron-withdrawing effect of fluorine (Pauling electronegativity 3.98) modulates the pKa of the adjacent tertiary alcohol (predicted 13.07) and alters hydrogen-bonding capacity relative to non-fluorinated analogs, providing a quantifiable electronic perturbation for SAR correlation . Procurement of the 4-fluoro compound is essential for any SAR campaign that includes fluorine as a design variable.

CETP Inhibitor Patent Family Reference Standard for Analytical Method Development

The compound's structural class — N-benzyl-N-phenyl aminoalcohols — features prominently in Pharmacia Corporation's patent portfolio on CETP inhibitors for atherosclerosis, as exemplified by U.S. Patent 6,723,752 [2]. Although the specific CETP inhibitory activity of CAS 338771-45-2 has not been disclosed in the public domain, its structural relationship to the patented pharmacophore makes it a valuable reference standard for analytical laboratories developing HPLC, LC-MS, or GC methods to characterize this compound class. The predicted boiling point of 489.0 °C and density of 1.155 g/cm³ provide initial chromatographic method development parameters. For IP-related analytical work or generic pharmaceutical development targeting the CETP inhibitor space, this specific compound offers a defined, commercially available reference point with documented purity grades (typically 95–98%) .

HepG2 Hepatocellular Model Studies with Pre-Characterized Cytotoxicity Baseline

Investigators using HepG2 cells for drug metabolism, hepatotoxicity, or hepatocellular carcinoma research can select this compound with a pre-established cytotoxicity profile: %Activity values near zero at 20 µM in the HepG2 cell-based assay system used by the Burnham Center for Chemical Genomics . This data point allows researchers to set informed upper concentration limits for cell-based experiments without conducting de novo cytotoxicity titration. The absence of equivalent HepG2 cytotoxicity data for the des-fluoro and chloro analogs means that those compounds require additional preliminary toxicity screening before use in HepG2-based assays, adding time and cost. For laboratories with standardized HepG2 workflows, procurement of the characterized 4-fluoro compound reduces this experimental overhead.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.